

Ethyl 2-(2-nitrophenyl)acetate: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl 2-(2-nitrophenyl)acetate*

Cat. No.: *B181076*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 2-(2-nitrophenyl)acetate is a pivotal intermediate in organic and medicinal chemistry, primarily serving as a versatile building block for the synthesis of nitrogen-containing heterocycles.[1] Its strategic placement of a nitro group and an ester functional group on an aromatic scaffold allows for a variety of chemical transformations, making it an invaluable precursor for complex molecular architectures, including those found in biologically active compounds and natural products.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Data

Ethyl 2-(2-nitrophenyl)acetate is a stable compound under standard conditions. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	31912-02-4	[2] [3]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[2] [3]
Molecular Weight	209.20 g/mol	[2] [3]
Appearance	Yellow to Pale Brown Crystalline Powder	[4]
Purity	Typically ≥95-97%	[2]
Storage	Sealed in dry, room temperature or 2-8°C	[3]
SMILES	CCOC(=O)CC1=C(C=CC=C1) --INVALID-LINK--=O	

Spectroscopic data for related nitrophenyl acetates can be found in public databases like the NIST WebBook and SDDBS, which are useful for characterization.[\[5\]](#)[\[6\]](#)

Synthesis of Ethyl 2-(2-nitrophenyl)acetate

Two primary pathways are employed for the synthesis of **ethyl 2-(2-nitrophenyl)acetate**, both offering high theoretical atom economy as water is the main byproduct.[\[1\]](#)

- Route A: Fischer Esterification: This classic method involves the esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The atom economy for this route is approximately 92.1%.[\[1\]](#)
- Route B: Electrophilic Nitration: This route starts with ethyl phenylacetate, which undergoes electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position.[\[1\]](#)[\[7\]](#)

A third, alternative approach involves Nucleophilic Aromatic Substitution (SNAr), such as reacting 2-chloronitrobenzene with ethyl cyanoacetate in the presence of a base.[\[1\]](#)

Caption: Primary synthetic routes to **Ethyl 2-(2-nitrophenyl)acetate**.

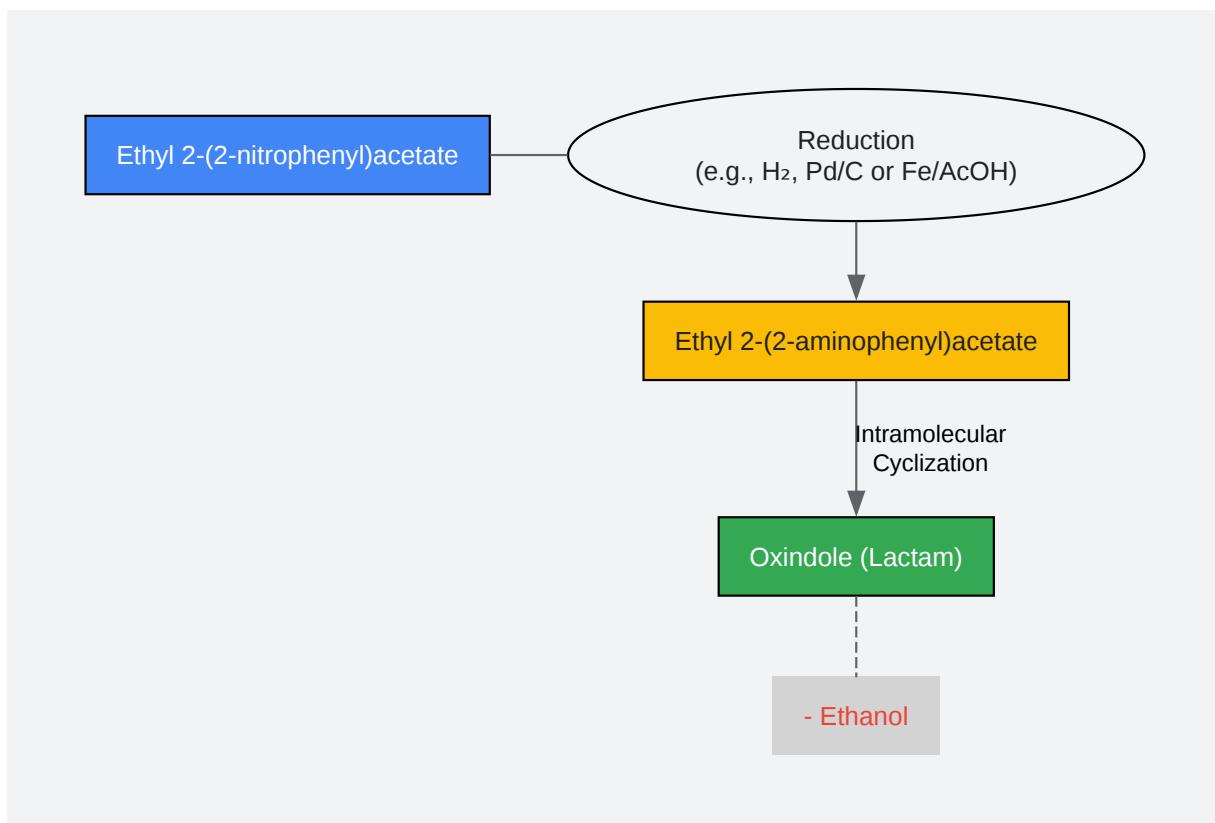
Core Reactivity and Synthetic Applications

The synthetic utility of **ethyl 2-(2-nitrophenyl)acetate** stems from the reactivity of its ortho-nitroacetate motif. The electron-withdrawing nitro group is readily reduced, initiating a cascade of reactions, most notably intramolecular cyclization.

The reduction of the aromatic nitro group to an amine is the most critical transformation of this precursor. This conversion unlocks its potential for building heterocyclic systems. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups and desired selectivity.[\[1\]](#)[\[8\]](#)

Method	Reagents & Conditions	Outcome & Selectivity	References
Catalytic Hydrogenation	H ₂ gas, Pd/C or Raney Nickel, solvent (e.g., ethanol, ethyl acetate)	High efficiency for converting NO ₂ to NH ₂ . Can be highly exothermic and may reduce other functional groups.	[1] [8] [9]
Metal/Acid Reduction	Fe/AcOH, Zn/AcOH, or SnCl ₂ /HCl	Milder conditions, often tolerant of other reducible groups. Classic and cost-effective methods.	[8] [9] [10]
Transfer Hydrogenation	Pd/C with HCOOH/K-formate or NH ₄ HCO ₂	Avoids the need for high-pressure H ₂ gas. Generally provides good yields.	[9] [11]
Sulfide Reduction	Na ₂ S or (NH ₄) ₂ S	Can offer selectivity, sometimes reducing one nitro group in the presence of others.	[8]

The primary application of **ethyl 2-(2-nitrophenyl)acetate** is its use in the synthesis of oxindole (a lactam). Following the reduction of the nitro group to an aniline, the resulting ethyl 2-(2-aminophenyl)acetate undergoes spontaneous or catalyzed intramolecular cyclization, eliminating ethanol to form the five-membered lactam ring.^[1] This transformation is a cornerstone of indole alkaloid synthesis.

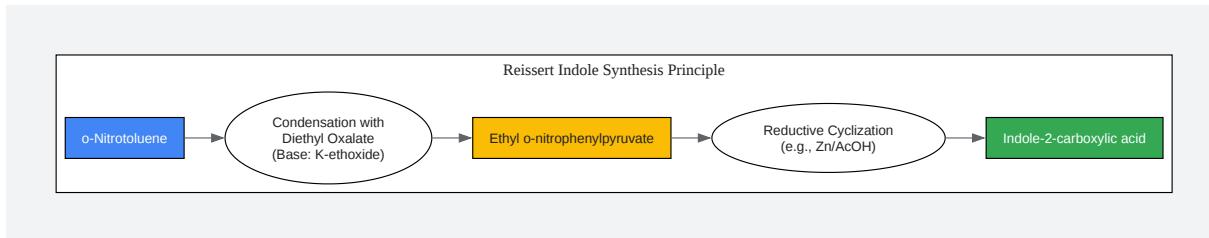


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Caption: Key transformation: Reduction followed by intramolecular cyclization.

Ethyl 2-(2-nitrophenyl)acetate is a key intermediate in reactions analogous to the Reissert indole synthesis. The classical Reissert synthesis starts with o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.^{[10][12]} This intermediate undergoes reductive cyclization with zinc in acetic acid to yield indole-2-carboxylic acid.^{[10][12][13]} The underlying principle—reductive cyclization of an o-nitrophenyl carbonyl compound—is the

same chemistry that makes **ethyl 2-(2-nitrophenyl)acetate** a powerful precursor for oxindoles and other related heterocycles.



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Caption: The classical Reissert indole synthesis pathway.

Derivatives of 2-nitrophenyl compounds are also crucial precursors for the synthesis of quinolines. While not a direct reaction of **ethyl 2-(2-nitrophenyl)acetate** itself, related structures like 2-nitrophenyl-substituted pyrazolines can undergo cleavage and rearrangement under Bechamp conditions (iron and acid) to yield 2-aryl quinolines.[14] This highlights the broader utility of the 2-nitrophenyl scaffold in accessing diverse heterocyclic cores.[15][16]

Experimental Protocols

The following sections provide generalized yet detailed experimental procedures for key transformations.

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) followed by in-situ cyclization to form oxindole.

- Setup: To a solution of **ethyl 2-(2-nitrophenyl)acetate** (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate), add 10% palladium on carbon (typically 5-10 mol%).[17]

- **Hydrogenation:** The reaction mixture is placed under an atmosphere of hydrogen gas (1 atm, often using a balloon, or higher pressure in a Parr shaker).[9][17]
- **Monitoring:** The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. These reactions can be exothermic, so temperature control may be necessary.[9]
- **Workup:** Upon completion, the mixture is filtered through a pad of Celite™ to remove the catalyst, and the filter cake is washed with the solvent.[17]
- **Isolation:** The combined filtrates are concentrated under reduced pressure. The resulting crude product, ethyl 2-(2-aminophenyl)acetate, will often cyclize upon standing or gentle heating. To drive the cyclization, the crude material can be refluxed in a solvent like toluene.
- **Purification:** The final oxindole product is purified by column chromatography on silica gel or recrystallization.

This procedure illustrates the nitration of a related benzofuranone precursor.[18]

- **Precursor Synthesis:** (2-hydroxyphenyl)-acetic acid (29 mmol) is refluxed in toluene (60 mL) with a catalytic amount of p-TsOH for 4 hours using a Dean-Stark apparatus to give 3H-benzofuran-2-one.[18]
- **Nitration:** A mixture of concentrated nitric acid (4 mL) and glacial acetic acid (4 mL) is added dropwise to a solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL), maintaining the temperature below 293 K.[18]
- **Reaction:** The mixture is stirred and then refluxed for 1 hour in ethanol (30 mL).[18]
- **Isolation:** The precipitate of ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is filtered off and washed with water. The reported yield is 80%. [18]

Conclusion

Ethyl 2-(2-nitrophenyl)acetate stands out as a highly valuable and versatile precursor in synthetic chemistry. Its utility is centered on a straightforward yet powerful transformation: the

reduction of its nitro group to an amine, which triggers an intramolecular cyclization to form lactams. This pathway provides efficient access to the oxindole core, a privileged scaffold in numerous pharmaceuticals and natural products. The principles governing its reactivity are fundamental to classic named reactions like the Reissert synthesis, underscoring its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of this intermediate is essential for the construction of complex nitrogen-containing heterocyclic molecules.

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